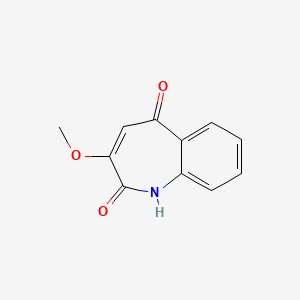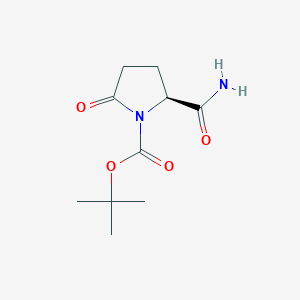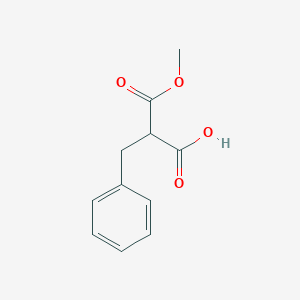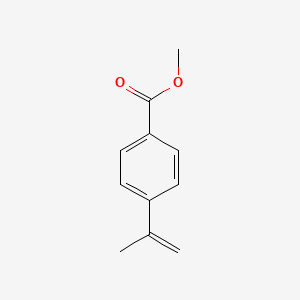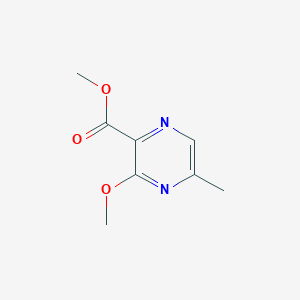
Ethyl 3-(4-(3-chlorophenyl)-2-methyloxazol-5-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(4-(3-chlorophenyl)-2-methyloxazol-5-yl)propanoate is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-(3-chlorophenyl)-2-methyloxazol-5-yl)propanoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with 2-amino-2-methylpropanol to form an intermediate, which is then cyclized to produce the oxazole ring. The final step involves esterification with ethyl bromoacetate to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(4-(3-chlorophenyl)-2-methyloxazol-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce various substituted oxazole compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(4-(3-chlorophenyl)-2-methyloxazol-5-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Ethyl 3-(4-(3-chlorophenyl)-2-methyloxazol-5-yl)propanoate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-(4-chlorophenyl)propanoate: Similar structure but lacks the oxazole ring.
Methyl 3-(4-chlorophenyl)-2-methylpropanoate: Similar ester group but different alkyl chain.
3-(4-Chlorophenyl)-2-methyl-1,3-oxazole: Lacks the ethyl ester group.
Uniqueness
Ethyl 3-(4-(3-chlorophenyl)-2-methyloxazol-5-yl)propanoate is unique due to the combination of the oxazole ring, chlorophenyl group, and ethyl ester group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
89150-16-3 |
|---|---|
Molekularformel |
C15H16ClNO3 |
Molekulargewicht |
293.74 g/mol |
IUPAC-Name |
ethyl 3-[4-(3-chlorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoate |
InChI |
InChI=1S/C15H16ClNO3/c1-3-19-14(18)8-7-13-15(17-10(2)20-13)11-5-4-6-12(16)9-11/h4-6,9H,3,7-8H2,1-2H3 |
InChI-Schlüssel |
LDJUDHMVLPUVRM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC1=C(N=C(O1)C)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2,6-bis(1-Methylethyl)phenyl]-2-[(diphenylmethyl)amino]acetamide](/img/structure/B8647451.png)
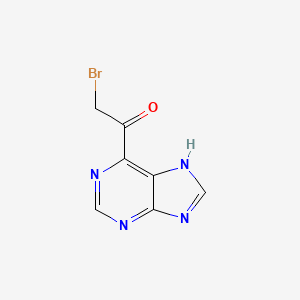
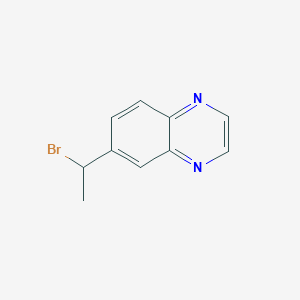
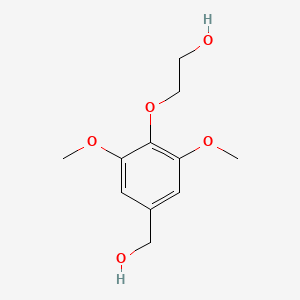
![Ethyl 7-(pyridin-3-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B8647469.png)
